molecular formula C11H10ClNO2 B3052750 5-chloro-3-ethyl-1H-indole-2-carboxylic acid CAS No. 446830-67-7

5-chloro-3-ethyl-1H-indole-2-carboxylic acid

Cat. No.: B3052750
CAS No.: 446830-67-7
M. Wt: 223.65 g/mol
InChI Key: HZCSYYMGZHWQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-ethyl-1H-indole-2-carboxylic acid (CAS 446830-67-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol , this compound serves as a versatile precursor for the synthesis of more complex, biologically active molecules. Its core structure, featuring the indole scaffold, is commonly found in compounds that interact with key biological targets . Research indicates that this acid is a critical intermediate in developing novel indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, which have been explored as potent inhibitors of mutant EGFR and BRAF pathways in anticancer research . The molecule provides a strategic point for further functionalization, particularly at the carboxylic acid group, which can be readily converted into amides or esters, and the 3-ethyl substituent on the indole ring. As a solid powder, it requires storage in a cool, dark place under an inert atmosphere to maintain stability . This product is intended for research and development applications only and is not classified as a medicinal product or for any other use. Researchers can utilize this compound to advance investigations in organic synthesis and the development of potential therapeutic agents.

Properties

IUPAC Name

5-chloro-3-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-7-8-5-6(12)3-4-9(8)13-10(7)11(14)15/h3-5,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCSYYMGZHWQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635925
Record name 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-67-7
Record name 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 3-Ethyl-5-Chloro-1H-Indole-2-Carboxylate

The Friedel-Crafts alkylation serves as the cornerstone for introducing the ethyl group at the indole’s 3-position. In a representative procedure:

  • Starting material : Ethyl 5-chloro-1H-indole-2-carboxylate (10 mmol) is dissolved in anhydrous 1,2-dichloroethane.
  • Reagents : Anhydrous aluminum chloride (10 mmol) and ethyl acyl chloride (11.5 mmol) are added dropwise under argon.
  • Conditions : Reflux at 80°C for 2–3 hours.
  • Workup : The mixture is quenched with ice-cold water, acidified to pH 2 with HCl, and extracted with ethyl acetate.
  • Yield : 78–85% after silica gel chromatography.

This step’s regioselectivity is governed by the electron-donating effect of the ethyl ester group, directing electrophilic substitution to the 3-position.

Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to the free carboxylic acid under basic conditions:

  • Reagents : 3 N sodium hydroxide (3.8 mL, 11.44 mmol) in ethanol.
  • Conditions : Reflux for 2 hours.
  • Workup : Acidification with 0.1 N HCl precipitates the product.
  • Yield : 89–92% (white solid, purity >95% by HPLC).

Indoline Cyclization Route

Chlorination of 1-Acetylindoline

An alternative pathway begins with indoline derivatives:

  • Starting material : Indoline is acylated with acetyl chloride in a chlorine-inert solvent (e.g., dichloromethane).
  • Chlorination : Gaseous chlorine is introduced at 0–5°C, selectively substituting the 5-position.
  • Intermediate : 5-Chloro-1-acetylindoline is isolated in 67% yield.

Cyclization to 5-Chloroindole

The acetylated indoline undergoes thermal cyclization:

  • Conditions : Heated at 150°C under vacuum for 4 hours.
  • Workup : Distillation removes acetyl groups, yielding 5-chloroindole (82% purity).

Ethylation and Carboxylation

Subsequent steps introduce the ethyl and carboxylic acid groups:

  • Ethylation : Grignard reagents (e.g., ethylmagnesium bromide) in tetrahydrofuran at −78°C.
  • Carboxylation : CO₂ gas is bubbled into the reaction mixture at high pressure (3 atm), forming the 2-carboxylic acid.

Reductive Cyclization with Titanium(III) Chloride

Oxalamic Ester Intermediate

A TiCl₃-mediated reductive cyclization offers a scalable route:

  • Starting material : N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (40 mmol).
  • Reagents : Titanium(III) chloride (80 mmol) and zinc dust (160 mmol) in ethylene glycol dimethyl ether.
  • Conditions : Reflux for 2 hours under argon.
  • Yield : 76% after silica gel purification.

Functional Group Modification

The phenyl group in the resulting ethyl 5-chloro-3-phenylindole-2-carboxylate is replaced via nucleophilic substitution:

  • Ethyl introduction : Palladium-catalyzed cross-coupling with ethylboronic acid.
  • Hydrolysis : As described in Section 1.2.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Reference
Friedel-Crafts Alkylation Ethyl 5-chloro-1H-indole-2-carboxylate AlCl₃, ethyl acyl chloride Reflux, 80°C 78–85%
Indoline Cyclization Indoline Cl₂, acetyl chloride 150°C, vacuum 67%
Reductive Cyclization N-(2-Benzoyl-4-chlorophenyl)oxalamic ester TiCl₃, Zn Reflux, argon 76%

Critical Process Considerations

Purification Techniques

  • Chromatography : Combiflash systems with ethyl acetate/hexane gradients (0–40%) achieve >98% purity.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline products suitable for X-ray diffraction analysis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 1-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 5-chloro-3-ethyl-1H-indole-2-carboxaldehyde.

    Reduction: Formation of 5-chloro-3-ethyl-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

  • Precursor for Indole Derivatives : 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid serves as a vital building block in the synthesis of complex organic molecules. It is particularly useful for creating various indole derivatives that exhibit diverse biological activities.

Synthetic Routes

  • The synthesis typically involves:
    • Alkylation : The indole ring is alkylated using ethyl bromide in the presence of a base.
    • Carboxylation : The resulting compound is carboxylated using carbon dioxide under high-pressure conditions.

Biological Applications

Pharmacological Properties

  • Antiviral and Antimicrobial Activity : Research indicates that this compound exhibits potential antiviral and antimicrobial properties, making it a candidate for further investigation in drug development.

Modulation of Biological Pathways

  • The compound interacts with various molecular targets, potentially modulating pathways involved in inflammation and cancer progression. Its chlorine and ethyl substituents enhance its binding affinity to biological receptors.

Medicinal Applications

Therapeutic Potential

  • Cancer Treatment : Investigations are ongoing into the use of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid as a therapeutic agent against different cancer types due to its ability to inhibit specific enzymes and receptor activities .

Anti-inflammatory Properties

  • The compound is also being explored for its role in developing anti-inflammatory drugs, which could address various inflammatory diseases.

Industrial Applications

Dyes and Pigments

  • The compound is utilized in the production of dyes and pigments due to its stable chemical structure, which allows it to withstand various industrial processes .

Agrochemicals

  • It plays a role in synthesizing agrochemicals, contributing to the development of pesticides and herbicides that are crucial for modern agriculture .

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid against influenza viruses. Results indicated significant inhibition of viral replication at low concentrations, suggesting potential as a therapeutic agent.

Case Study 2: Cancer Research

Research published in a pharmacological journal demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, modulating their activity. The chlorine and ethyl substituents enhance its binding properties and specificity. The compound can inhibit enzymes, block receptor activity, or modulate signaling pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

5-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Structure : Methyl group at C3 instead of ethyl.
  • Impact : The smaller methyl group reduces steric hindrance and lipophilicity compared to ethyl. This may decrease binding affinity to the CB1 allosteric site, as SAR studies indicate longer alkyl chains (e.g., ethyl, hexyl) enhance activity .
  • Synthesis : Prepared via similar Friedel-Crafts acylation and hydrolysis steps as the ethyl analog .

5-Chloro-3-hexyl-1H-indole-2-carboxylic Acid

  • Structure : Hexyl chain at C3.
  • Impact : Increased lipophilicity from the hexyl group may improve membrane permeability but reduce aqueous solubility. Despite this, longer alkyl chains (up to 9 carbons) retain CB1 activity, suggesting flexibility in the receptor’s allosteric pocket .
  • Physicochemical Data : Melting point (158–160°C) is slightly lower than the ethyl derivative (164–166°C), likely due to reduced crystallinity .

3-Ethyl-5-fluoro-1H-indole-2-carboxylic Acid (ORG 27759-0)

  • Structure : Fluorine replaces chlorine at C4.
  • Impact : Fluorine’s electron-withdrawing effects may alter electronic interactions with the receptor. Comparative studies show that chlorine at C5 is optimal for CB1 modulation, as seen in Org27569’s enhanced agonist binding .

Substituent Variations at the N1 Position

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid

  • Structure : Methyl groups at N1 and C3.

Halogenation at the C5 Position

5-Fluoro-3-ethyl-1H-indole-2-carboxylic Acid

  • Impact : Fluorine’s smaller size and lower electronegativity compared to chlorine may weaken halogen bonding with the receptor, reducing potency. Org27569’s chlorine atom is critical for stabilizing interactions in the allosteric site .

5-Nitro-3-ethyl-1H-indole-2-carboxylic Acid

  • Impact: The nitro group’s strong electron-withdrawing effects could destabilize the indole ring or alter binding kinetics. No CB1 activity data are available, but nitro groups are generally avoided in drug design due to metabolic instability .

Structure-Activity Relationship (SAR) Insights

  • C3 Alkyl Chains : Ethyl substituents balance lipophilicity and steric effects, optimizing CB1 binding. Longer chains (e.g., hexyl) retain activity but may compromise solubility .
  • C5 Halogens : Chlorine is superior to fluorine or nitro groups for receptor interaction, likely due to optimal size and electronic effects .
  • Carboxamide Linkage : Derivatives like Org27569 require a carboxamide group for activity; modifications (e.g., esterification) abolish CB1 modulation .

Biological Activity

5-Chloro-3-ethyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C₁₁H₁₀ClNO₂ and a molecular weight of approximately 223.66 g/mol, this compound is characterized by the presence of a chlorine atom at the 5-position and an ethyl group at the 3-position of the indole ring. Its unique structure contributes to its pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid primarily arises from its interaction with various molecular targets. The compound acts as an allosteric modulator of the cannabinoid receptor type 1 (CB1), which plays a crucial role in numerous physiological processes including pain regulation and appetite control. Allosteric modulators bind to sites distinct from the active site, thereby influencing receptor activity without directly activating it .

Key Mechanisms:

  • Receptor Modulation : Enhances or inhibits receptor activity, impacting signaling pathways related to pain and mood.
  • Enzyme Inhibition : Can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Anticancer Properties

Research indicates that indole derivatives possess significant anticancer properties. Studies have shown that 5-chloro-3-ethyl-1H-indole-2-carboxylic acid can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Effects

The compound exhibits antimicrobial activity against a range of pathogenic microorganisms. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
5-Chloroindole-2-carboxylic acidLacks ethyl groupLower lipophilicity than 5-chloro-3-ethyl derivative
3-Ethylindole-2-carboxylic acidLacks chlorine atomDifferent reactivity profile due to absence of chlorine
5-Chloro-3-methylindole-2-carboxylic acidContains methyl instead of ethylAlters steric and electronic environment affecting binding properties

The presence of both chlorine and ethyl groups enhances the lipophilicity and reactivity of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid compared to these similar compounds, making it potentially more effective in crossing biological membranes and interacting with cellular targets .

Study on CB1 Modulation

A significant study assessed the allosteric modulation of the CB1 receptor by various indole derivatives, including 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. The results indicated that this compound exhibited negative allosteric modulation, reducing the efficacy of agonists at the CB1 receptor. The most potent analogs showed IC50 values significantly lower than those of parent compounds, highlighting their potential for further development as therapeutic agents targeting CB1-related disorders .

Anticancer Activity Investigation

In vitro studies demonstrated that 5-chloro-3-ethyl-1H-indole-2-carboxylic acid effectively inhibited the growth of several cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. What is the standard synthetic route for 5-chloro-3-ethyl-1H-indole-2-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ethyl ester precursor. A validated procedure involves refluxing ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate with 3 N sodium hydroxide (NaOH) in ethanol for 2 hours, followed by acidification to pH 2 using 0.1 N HCl. The precipitated product is filtered, washed with cold water and hexane, and dried under vacuum. This method ensures >95% purity, as confirmed by HPLC .

Q. How is the purity and identity of the compound confirmed in academic research?

Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm). Structural confirmation relies on:

  • Elemental analysis (C, H, N percentages within ±0.4% of theoretical values) .
  • Melting point determination (reported range: 238–240°C for analogous 5-chloro-3-methyl derivatives) .
  • Mass spectrometry (exact mass: 195.0087 Da for the deprotonated molecular ion) .

Q. What are the recommended storage conditions for this compound?

Store at +4°C in a tightly sealed container under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture, as carboxylic acid derivatives are prone to hydrolysis. Purity should be rechecked via HPLC after long-term storage (>6 months) .

Q. How can researchers address poor solubility in aqueous buffers during biological assays?

The compound’s carboxylic acid group allows salt formation with sodium or potassium hydroxide (e.g., 10 mM in DMSO followed by dilution in PBS). For organic solvents, dimethyl sulfoxide (DMSO) or methanol are preferred due to its logP of ~1.6, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

Key factors include:

  • Reaction stoichiometry : Use a 20% excess of NaOH to ensure complete ester hydrolysis .
  • Temperature control : Maintain reflux conditions (78–80°C) to avoid side reactions.
  • Workup protocol : Minimize product loss by using ice-cold water for precipitation and vacuum drying .
    For troubleshooting low yields, monitor reaction progress via TLC (30% ethyl acetate/hexane, Rf ~0.3 for the ester precursor) .

Q. What strategies are used to resolve discrepancies in reported melting points?

Discrepancies may arise from polymorphic forms or impurities. Validate results by:

  • Recrystallization : Use DMF/acetic acid (1:1) to isolate a single crystalline phase .
  • Differential Scanning Calorimetry (DSC) : Compare thermal profiles with literature data .
  • Elemental analysis : Confirm stoichiometric ratios (e.g., C: 57.29%, H: 3.84%, N: 6.68% for 5-chloro-3-methyl analogs) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modified ethyl groups (e.g., propyl, isopropyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the carboxylic acid with amides or esters to evaluate pharmacophore requirements .
  • Biological testing : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .

Q. What analytical methods are recommended for detecting decomposition products?

  • LC-MS/MS : Identify hydrolyzed or oxidized derivatives (e.g., free indole or chloroacetic acid).
  • FT-IR spectroscopy : Monitor loss of the carboxylic acid C=O stretch (~1700 cm⁻¹) .
  • Stability studies : Accelerate degradation under stress conditions (40°C/75% RH for 4 weeks) per ICH guidelines .

Q. How should researchers address conflicting biological activity data in published studies?

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme studies) .
  • Batch-to-batch consistency : Ensure compound purity via NMR (e.g., absence of ethyl ester residues at δ 4.3 ppm) .
  • Statistical analysis : Apply ANOVA to differentiate experimental variability from true biological effects .

Methodological Notes

  • Safety : Use NIOSH-approved respirators (P95 filters) and chemical-resistant gloves during synthesis to mitigate inhalation/dermal exposure risks .
  • Data reproducibility : Report detailed experimental conditions (e.g., solvent ratios, drying times) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-ethyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-3-ethyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.